molecular formula C15H21N5O4S B2598041 6-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034319-32-7

6-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No. B2598041
CAS RN: 2034319-32-7
M. Wt: 367.42
InChI Key: XLNVZPNNRXJKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, a pyrrolidine ring, a pyrazine ring, and sulfonyl and amine groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The isoxazole and pyrazine rings are aromatic, contributing to the stability of the molecule. The sulfonyl group is a good leaving group, which could be important in potential reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of several reactive sites . The isoxazole ring could undergo electrophilic substitution or opening reactions. The sulfonyl group could be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the polar sulfonyl and amine groups could enhance its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthesis Techniques

The synthesis of complex molecules like dimethyl sulfomycinamate demonstrates the intricate methods used to create compounds with similar structures to 6-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine. Techniques involve selective palladium-catalyzed coupling reactions and condensation reactions to form key moieties, highlighting the chemical intricacies in producing such molecules (Kelly & Lang, 1995). Furthermore, the Bohlmann-Rahtz heteroannulation reaction is another method for achieving the synthesis of related compounds, illustrating the diverse synthetic routes available for complex heterocyclic compounds (Bagley et al., 2005).

Antibacterial Properties

Research into new heterocyclic compounds containing a sulfonamido moiety aims at identifying potential antibacterial agents. The synthesis of novel compounds and their subsequent evaluation for antibacterial activity shed light on the potential of such molecules in addressing bacterial resistance, with several compounds showing high activities (Azab et al., 2013).

Catalytic Applications

Innovations in catalysis have been demonstrated through the preparation of heterocyclic compounds using magnetically separable catalysts, providing a sustainable and efficient approach to synthesizing pyridine derivatives. Such methodologies emphasize the role of novel catalysts in enhancing the green chemistry aspects of synthetic organic chemistry (Zhang et al., 2016).

properties

IUPAC Name

6-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-10-15(11(2)24-18-10)25(21,22)20-6-5-12(9-20)23-14-8-16-7-13(17-14)19(3)4/h7-8,12H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNVZPNNRXJKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.